2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine
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Overview
Description
2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine is an organic compound that features a trifluoroethyl group attached to an indazole core. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine typically involves the trifluoroethylation of indazole derivatives. One efficient method is the metal-free trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction occurs under mild conditions and is highly selective for the C3 position of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the indazole core.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.
2,2,2-Trifluoroethylamine: Similar in structure but with an amine group instead of an indazole core.
Trifluoromethylated Indoles: Compounds with a trifluoromethyl group attached to an indole ring.
Uniqueness
2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine is unique due to the combination of the trifluoroethyl group and the indazole core. This combination imparts distinct electronic properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H8F3N3 |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)indazol-3-amine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8(13)6-3-1-2-4-7(6)14-15/h1-4H,5,13H2 |
InChI Key |
ZEQRZRMGEQLIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)CC(F)(F)F)N |
Origin of Product |
United States |
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